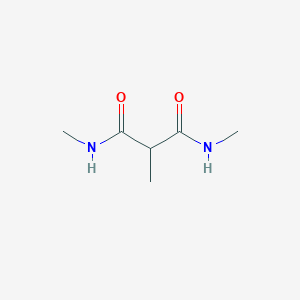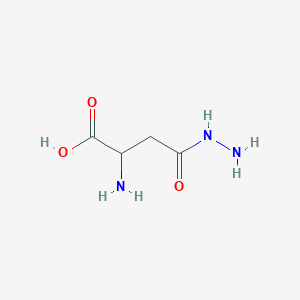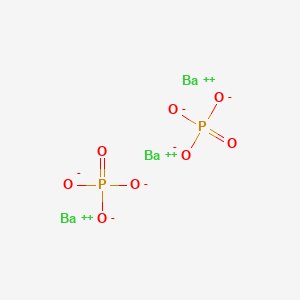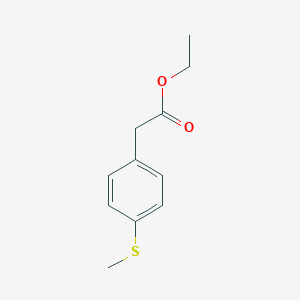
Ethyl (4-methylthiophenyl)acetate
Descripción general
Descripción
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S . It is also known by other synonyms such as Ethyl (4-methylthiophenyl)acetate, ethyl [4-(methylsulfanyl)phenyl]acetate, and 4-(methylthio)phenylacetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl (4-methylthiophenyl)acetate is represented by the InChI string: InChI=1/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9 . The Canonical SMILES representation is: CCOC(=O)CC1=CC=C(C=C1)SC . The molecular weight of the compound is 210.29 g/mol .
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyl (4-methylthiophenyl) acetate is utilized in organic synthesis as a building block for various chemical reactions. Its structure allows it to undergo transformations that can lead to the formation of complex molecules. For instance, it can participate in cross-coupling reactions to create new carbon-carbon bonds, which is fundamental in the synthesis of larger organic compounds .
Pharmacology
In pharmacological research, Ethyl (4-methylthiophenyl) acetate may serve as a precursor for the synthesis of drug candidates. Its molecular framework can be incorporated into potential therapeutic agents, especially those targeting conditions where sulfur-containing compounds are of interest .
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its thiophenyl group can contribute to the conductive properties of polymers or small molecules when used as a monomer or a dopant .
Agricultural Research
Ethyl (4-methylthiophenyl) acetate could be explored for its role in agricultural chemistry, such as the synthesis of novel pesticides or herbicides. The sulfur moiety in the molecule could be critical in interacting with biological targets in pests or weeds .
Environmental Studies
This compound might be investigated for its environmental impact, particularly in the context of its breakdown products and their biodegradability. Understanding its behavior in the environment can inform its safe use and disposal practices .
Biochemistry
In biochemistry, Ethyl (4-methylthiophenyl) acetate can be used to study protein interactions and enzyme kinetics. It could act as a substrate or inhibitor in enzymatic assays, helping to elucidate the function of sulfur-containing compounds in biological systems .
Propiedades
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-methylthiophenyl)acetate | |
CAS RN |
14062-27-2 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [4-(methylthio)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


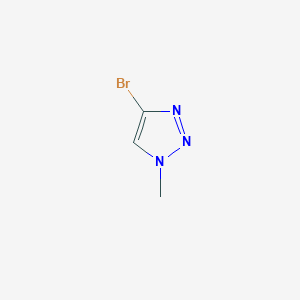
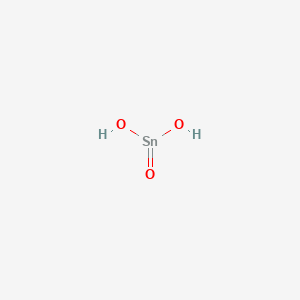
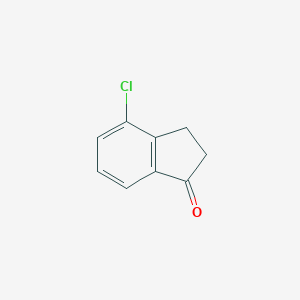
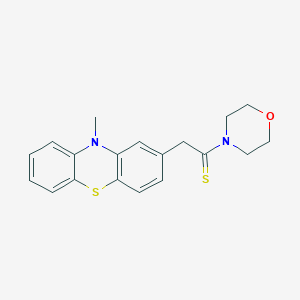

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)


